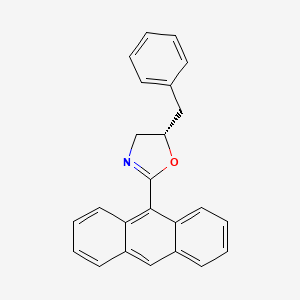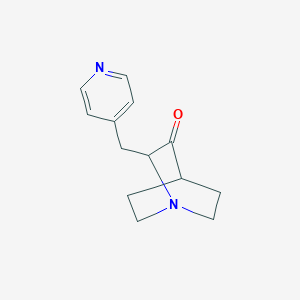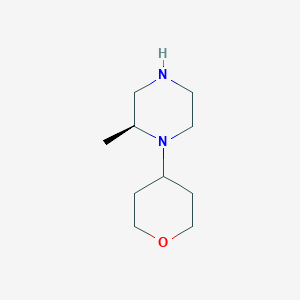
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole is a chiral compound that features an anthracene moiety and a benzyl group attached to a dihydrooxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Dihydrooxazole Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Anthracene Moiety: The anthracene group can be introduced via a Friedel-Crafts acylation reaction using anthracene and an acyl chloride.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The dihydrooxazole ring can be reduced to form the corresponding oxazoline.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole has several scientific research applications:
Organic Electronics: Due to its conjugated system, it can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photochemistry: The anthracene moiety makes it suitable for use in photochemical reactions and studies.
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Mecanismo De Acción
The mechanism of action of (S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole depends on its application:
Organic Electronics: It functions as a charge carrier due to its conjugated system.
Photochemistry: It can undergo photoinduced electron transfer reactions.
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(E)-9-(2-Nitrovinyl)anthracene: Known for its antiproliferative effects in cancer cell lines.
9-Anthracenethiol: Used in the synthesis of various anthracene derivatives.
Uniqueness
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both anthracene and benzyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C24H19NO |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
(5S)-2-anthracen-9-yl-5-benzyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H19NO/c1-2-8-17(9-3-1)14-20-16-25-24(26-20)23-21-12-6-4-10-18(21)15-19-11-5-7-13-22(19)23/h1-13,15,20H,14,16H2/t20-/m0/s1 |
Clave InChI |
RMZMIRPEQVKVCE-FQEVSTJZSA-N |
SMILES isomérico |
C1[C@@H](OC(=N1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5 |
SMILES canónico |
C1C(OC(=N1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene](/img/structure/B12836553.png)
![2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12836556.png)
![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)



![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride](/img/structure/B12836578.png)


![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12836601.png)
![[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B12836610.png)

